![molecular formula C8H7N3O2 B12968325 3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes a methyl group at the 3-position and a carboxylic acid group at the 4-position of the pyrazolo[4,3-c]pyridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 5-amino-3-methylpyrazole with 2,3-dichloropyridine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the condensation of 3-methyl-1H-pyrazole-4-carboxylic acid with 2-chloropyridine in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyridine ring.
科学研究应用
3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of downstream signaling pathways.
相似化合物的比较
3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid can be compared with other similar compounds in the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridine: Differing in the position of the nitrogen atoms in the pyrazole ring, leading to variations in chemical reactivity and biological activity.
1H-Pyrazolo[4,3-b]pyridine:
1H-Pyrazolo[3,4-c]pyridine: Similar core structure but with different substituents, affecting its properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
3-methyl-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-6-5(11-10-4)2-3-9-7(6)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
AUFAFVFWENNVFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C=CN=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



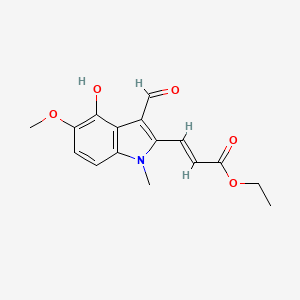
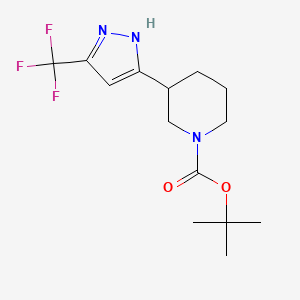
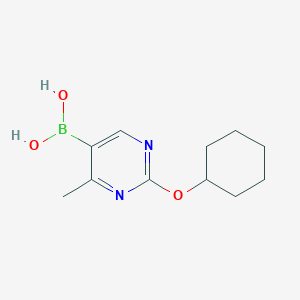
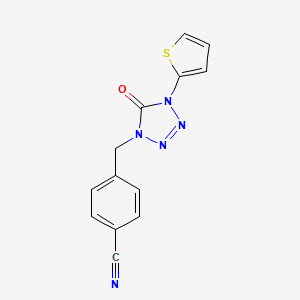



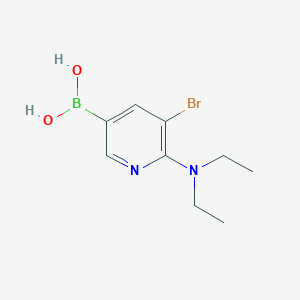
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
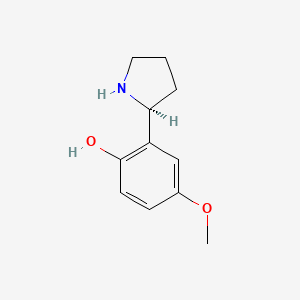
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
